Fructose-1-phosphate Barium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fructose-1-phosphate barium salt is a crystalline compound with the molecular formula C6H11O9PBa and a molecular weight of 395.45 . It is a derivative of fructose-1-phosphate, where the phosphate group is complexed with barium. This compound is primarily used in biochemical research and has applications in various scientific fields .
Vorbereitungsmethoden
Fructose-1-phosphate barium salt can be synthesized through the reaction of fructose with barium phosphate . The specific preparation method can be adjusted based on experimental needs. The reaction typically involves mixing fructose with barium phosphate under controlled conditions to form the desired product. Industrial production methods may involve similar processes but on a larger scale to ensure consistency and purity .
Analyse Chemischer Reaktionen
Fructose-1-phosphate barium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into simpler sugar derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Substitution reactions involve replacing the barium ion with other metal ions or functional groups.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Fructose-1-phosphate barium salt has several scientific research applications:
Chemistry: The compound is utilized in studies involving carbohydrate metabolism and enzymatic reactions.
Wirkmechanismus
The mechanism of action of fructose-1-phosphate barium salt involves its role as an effector and inhibitor in various metabolic pathways. It affects the activity of metabolic regulators and transcriptional repressors, influencing cellular processes such as glycolysis and gluconeogenesis . The compound interacts with specific molecular targets, including enzymes and regulatory proteins, to modulate their activity and impact metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Fructose-1-phosphate barium salt can be compared with other similar compounds, such as:
Fructose-1,6-bisphosphate: This compound is involved in glycolysis and gluconeogenesis, serving as a substrate for aldolase enzymes.
Glucose-1-phosphate: It plays a role in glycogen metabolism and is a precursor for the synthesis of glycogen and starch.
Mannose-1-phosphate: This compound is involved in the synthesis of glycoproteins and glycolipids.
This compound is unique due to its specific interactions with metabolic regulators and its applications in biochemical research .
Eigenschaften
CAS-Nummer |
34079-63-5 |
---|---|
Molekularformel |
C6H11BaO9P |
Molekulargewicht |
395.45 g/mol |
IUPAC-Name |
barium(2+);[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C6H13O9P.Ba/c7-1-3-4(8)5(9)6(10,15-3)2-14-16(11,12)13;/h3-5,7-10H,1-2H2,(H2,11,12,13);/q;+2/p-2 |
InChI-Schlüssel |
FFIAPLNALYDYQK-UHFFFAOYSA-L |
Kanonische SMILES |
C(C1C(C(C(O1)(COP(=O)([O-])[O-])O)O)O)O.[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.